molecular formula C16H23ClN4O B12176882 Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone

Katalognummer: B12176882
Molekulargewicht: 322.83 g/mol
InChI-Schlüssel: VMRSNXIXDIWRRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a combination of azepane, piperidine, and pyridazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 1-(6-chloropyridazin-3-yl)piperidin-4-ol. This intermediate can be synthesized through the reaction of 6-chloropyridazine with piperidine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Azepan-1-yl(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is unique due to its specific combination of azepane, piperidine, and pyridazine moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H23ClN4O

Molekulargewicht

322.83 g/mol

IUPAC-Name

azepan-1-yl-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C16H23ClN4O/c17-14-5-6-15(19-18-14)20-11-7-13(8-12-20)16(22)21-9-3-1-2-4-10-21/h5-6,13H,1-4,7-12H2

InChI-Schlüssel

VMRSNXIXDIWRRM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.